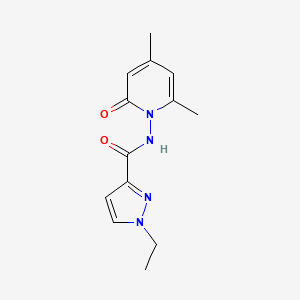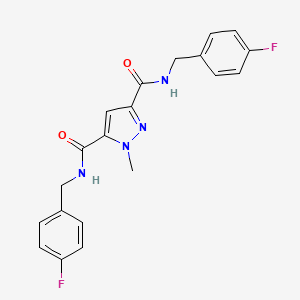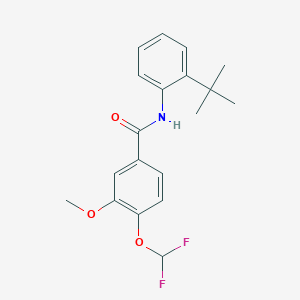![molecular formula C21H21N3O6S B10946336 (5E)-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946336.png)
(5E)-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a nitrophenoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Formation of the furan intermediate: This involves the reaction of 3-methyl-4-nitrophenol with a suitable alkylating agent to introduce the furan ring.
Synthesis of the imidazole intermediate: This step involves the reaction of a suitable aldehyde with a thiol and an amine to form the imidazole ring.
Coupling reaction: The final step involves the condensation of the furan and imidazole intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The nitrophenoxy group and the imidazole ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 5-((E)-1-{5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its combination of functional groups, which confer specific electronic and steric properties. These properties can lead to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C21H21N3O6S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5E)-5-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H21N3O6S/c1-13-9-14(6-7-19(13)24(26)27)29-12-17-5-4-15(30-17)10-18-20(25)23(21(31)22-18)11-16-3-2-8-28-16/h4-7,9-10,16H,2-3,8,11-12H2,1H3,(H,22,31)/b18-10+ |
InChI Key |
ZBRFSIWDDZGTIA-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)N3)CC4CCCO4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)CC4CCCO4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946262.png)


![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10946278.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10946283.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10946286.png)
![4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether](/img/structure/B10946291.png)
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946292.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10946296.png)

![3-(difluoromethyl)-N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10946315.png)
![2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10946323.png)


